An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid
An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
2-(Trifluoromethyl)isonicotinic acid, a fluorinated pyridinecarboxylic acid derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2-position, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.
CAS Number: 131747-41-6[1][2][3][4][5]
Physicochemical Properties
The physicochemical properties of 2-(Trifluoromethyl)isonicotinic acid are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Melting Point | 217-223 °C | |
| Boiling Point (Predicted) | 338.9 ± 42.0 °C | |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.94 ± 0.10 | |
| Appearance | Off-white to white solid/powder | |
| Solubility | Slightly soluble in water. | [1] |
| Storage Temperature | Room Temperature, Inert atmosphere |
Spectral and Computational Data
| Identifier | Value |
| InChI | 1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) |
| InChI Key | BZFGKBQHQJVAHS-UHFFFAOYSA-N |
| SMILES | O=C(O)c1ccnc(c1)C(F)(F)F |
Synthesis and Reactivity
The synthesis of 2-(Trifluoromethyl)isonicotinic acid is a key area of research, driven by its utility as a synthetic intermediate. Several synthetic routes have been developed, with a notable process detailed in a European patent.
Experimental Protocol: Palladium-Catalyzed Carbonylation
A detailed and scalable synthesis method involves the palladium-catalyzed carbonylation of a 2-trifluoromethyl pyridine derivative. The following protocol is adapted from patent literature and provides a robust method for its preparation.
Materials:
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4-substituted-2-trifluoromethylpyridine (e.g., 4-Chloro-2-trifluoromethyl pyridine or 4-Iodo-2-trifluoromethyl pyridine)
-
Carbon Monoxide (CO) gas
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Palladium complex catalyst (e.g., 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct)
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An alcohol (e.g., Methanol, 2-Propanol)
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A base (e.g., Triethylamine)
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Solvents for reaction and workup (e.g., MTBE, cyclohexane)
-
Aqueous solutions for workup (e.g., 0.5M HCl, 1M NaHCO₃)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine the 4-substituted-2-trifluoromethylpyridine, the palladium complex catalyst, the chosen alcohol, and the base.
-
Carbonylation: Pressurize the reactor with carbon monoxide to a pressure of 60-70 bar.
-
Heating: Heat the reaction mixture to a temperature between 120-140 °C and maintain with stirring for approximately 18 hours.
-
Workup:
-
After cooling, evaporate the crude mixture under reduced pressure.
-
Treat the residue with an acidic solution (e.g., 0.5M HCl) and extract with an organic solvent like MTBE.
-
Separate the organic layer and extract with a basic solution (e.g., 1M NaHCO₃).
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Dry the separated organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ester of 2-(trifluoromethyl)isonicotinic acid.
-
-
Purification: The crude ester can be further purified by stirring with a non-polar solvent like cyclohexane and filtering, followed by evaporation of the filtrate. For the methyl ester, distillation can be performed for higher purity.
-
Hydrolysis (to obtain the acid): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as heating with an aqueous acid or base.
This process provides a scalable and efficient route to 2-(trifluoromethyl)isonicotinic acid and its esters.
Applications in Drug Discovery and Agrochemicals
2-(Trifluoromethyl)isonicotinic acid is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.
Its derivatives are being investigated for various therapeutic areas, including:
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Anti-inflammatory agents: The structural motif is found in compounds with potential anti-inflammatory properties.
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Anticancer agents: It serves as a building block for the synthesis of novel compounds with potential anticancer activity.
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Agrochemicals: This compound is used in the development of more effective herbicides and pesticides.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity and specific signaling pathway modulation by 2-(Trifluoromethyl)isonicotinic acid are limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential biological targets. Many trifluoromethyl-substituted aromatic carboxylic acids exhibit anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.
Hypothetical Signaling Pathway: COX-2 Inhibition in Inflammation
A plausible mechanism of action for compounds derived from 2-(Trifluoromethyl)isonicotinic acid is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of the COX-2 pathway by a derivative of 2-(Trifluoromethyl)isonicotinic acid.
This diagram illustrates how an inflammatory stimulus leads to the production of prostaglandins via the COX-2 enzyme, resulting in inflammation. A hypothetical derivative of 2-(Trifluoromethyl)isonicotinic acid could potentially inhibit COX-2, thereby blocking this pathway and reducing inflammation.
Experimental Protocols for Biological Evaluation
The following are detailed, adaptable protocols for assessing the potential biological activities of 2-(Trifluoromethyl)isonicotinic acid and its derivatives.
Cytotoxicity Assessment: Resazurin Assay
This protocol outlines a common method to determine the in vitro cytotoxicity of a compound against a chosen cell line.
Materials:
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Mammalian cell line of interest (e.g., HeLa, HEK293)
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Complete cell culture medium
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96-well clear-bottom black plates
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2-(Trifluoromethyl)isonicotinic acid (dissolved in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(Trifluoromethyl)isonicotinic acid in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO at the highest concentration used).
-
Incubate for 24, 48, or 72 hours.
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
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Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
2-(Trifluoromethyl)isonicotinic acid
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Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Heme cofactor
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A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)
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96-well microplates
Procedure:
-
Reaction Setup:
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In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of 2-(Trifluoromethyl)isonicotinic acid or a known COX-2 inhibitor (positive control). Include a vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid to each well.
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Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
PGE2 Quantification:
-
Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing a novel compound like 2-(Trifluoromethyl)isonicotinic acid for its biological activity.
References
- 1. 2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]





